molecular formula C2BrF3O B1586871 Bromodifluoroacetyl fluoride CAS No. 38126-07-7

Bromodifluoroacetyl fluoride

Cat. No.: B1586871
CAS No.: 38126-07-7
M. Wt: 176.92 g/mol
InChI Key: REOFZGQDJKOKFI-UHFFFAOYSA-N
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Description

Bromodifluoroacetyl fluoride is a chemical compound with the molecular formula C₂BrF₃O and a molecular weight of 176.92 g/mol . It is a halogenated acetyl fluoride, characterized by the presence of bromine and two fluorine atoms attached to the acetyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Bromodifluoroacetyl fluoride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules, primarily through its fluorinating properties. The compound can modify the structure and function of biomolecules by introducing fluorine atoms, which can alter their reactivity and stability. For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s high reactivity allows it to interact with cellular components, leading to changes in cellular homeostasis. For example, this compound can inhibit glycolysis by interfering with key enzymes, resulting in reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to their inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or signaling molecules. These interactions can result in altered cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause oxidative stress and apoptosis in cells over prolonged exposure. The compound’s reactivity can lead to the formation of reactive oxygen species, which can damage cellular components and disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause neurobehavioral impairments, oxidative stress, and apoptosis in animal models. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in reduced energy production and accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can bind to proteins and other cellular components, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. These interactions can significantly impact the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodifluoroacetyl fluoride can be synthesized by converting 1,1-difluoro-1,2-dibromodihaloethane with oleum containing 50-70% sulfur trioxide. The reaction produces bromodifluoroacetyl halide, which can then be reacted directly with either an alcohol or water . This method does not require a catalyst and involves continuous extraction of the bromodifluoroacetyl halide from the reaction medium.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The use of oleum and continuous extraction techniques are standard practices in industrial settings to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Bromodifluoroacetyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-fluorine or carbon-oxygen bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and water.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, to ensure controlled reactivity.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, the major products can include substituted acetyl fluorides or acetyl halides.

    Addition Products: The addition of nucleophiles can result in the formation of difluoroacetyl derivatives.

Scientific Research Applications

Bromodifluoroacetyl fluoride is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific chemical properties.

Properties

IUPAC Name

2-bromo-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFZGQDJKOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378336
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38126-07-7
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the formation of Bromodifluoroacetyl fluoride?

A1: this compound (CF2BrC(O)F) can be formed through the gas-phase oxidation of bromotrifluoroethene (CF2CFBr) initiated by trifluoromethylhypofluorite (CF3OF) []. This suggests a potential reaction pathway for the synthesis of this compound.

Q2: Are there any studies on the structural characterization of this compound?

A2: Yes, there are studies dedicated to exploring the structural aspects of this compound. While the abstract of [] doesn't delve into the specifics, it highlights the compound's formation. The title of the second paper suggests that both experimental and theoretical studies have been conducted on CF2BrC(O)F []. These likely involve spectroscopic techniques to determine its structure and properties.

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